S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
Brand Name: Vulcanchem
CAS No.: 94088-75-2
VCID: VC2353377
InChI: InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)/b17-10+
SMILES: CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Molecular Formula: C13H10N4O2S3
Molecular Weight: 350.4 g/mol

S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate

CAS No.: 94088-75-2

Cat. No.: VC2353377

Molecular Formula: C13H10N4O2S3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate - 94088-75-2

Specification

CAS No. 94088-75-2
Molecular Formula C13H10N4O2S3
Molecular Weight 350.4 g/mol
IUPAC Name S-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
Standard InChI InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)/b17-10+
Standard InChI Key COFDRZLHVALCDU-LICLKQGHSA-N
Isomeric SMILES CO/N=C(\C1=CSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2
SMILES CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Canonical SMILES CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2

Introduction

Chemical Identity and Structure

S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate is a crystalline compound that combines benzothiazole and thiazole moieties in its structure. The compound features a nearly planar benzothiazole system with a dihedral angle of approximately 1.2° between the benzene and thiazole rings that are fused to each other . This planarity contributes significantly to the compound's stability and its ability to interact with biological targets.

The molecular structure consists of two main components: a benzothiazole unit and an acyl group containing a 2-amino thiazole moiety . These structural elements are connected through a thioester linkage, creating a compound with diverse functional groups that can participate in various intermolecular interactions, including hydrogen bonding. The compound exhibits intermolecular N—H⋯N interactions and weak C—H⋯O interactions between symmetry-related molecules, which stabilize its crystal structure and form distinctive ring motifs in three dimensions .

Chemical Properties

The chemical properties of S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate are summarized in the following table:

PropertyValue
Molecular FormulaC13H10N4O2S3
Molecular Weight350.43 g/mol
Physical AppearanceYellow Crystalline Powder
Melting Point125°C
CAS Registry Numbers80756-85-0, 94088-75-2
SMILES NotationCO\N=C(/C(=O)SC1=NC2=CC=CC=C2S1)C1=CSC(N)=N1
InChIKeyCOFDRZLHVALCDU-YVLHZVERSA-N
Standard Purity≥97.0% (HPLC)

These chemical properties demonstrate the complex nature of this compound and provide essential information for researchers working with it in laboratory settings .

Nomenclature and Alternative Names

The compound has several alternative names and identifiers in chemical databases and literature:

IUPAC and Alternative Names

  • (Z)-S-2-Benzothiazolyl-2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate

  • S-(2-Benzothiazolyl) (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)thioacetate

  • 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate

Biological and Pharmacological Significance

The biological significance of S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate stems from its relationship to the broader class of benzothiazole derivatives, which have demonstrated diverse biological activities.

Role as an Acylating Agent

One of the primary applications of this compound is as "a standard acylating agent for the synthesis of different cephalosporins derivatives" . Cephalosporins are an important class of beta-lactam antibiotics, and the compound's ability to function as an acylating agent makes it valuable in the pharmaceutical synthesis of these antibiotics.

The acylating properties likely stem from the reactive thioester group that connects the benzothiazole portion to the rest of the molecule. This functional group allows for controlled transfer of the acyl portion to nucleophilic sites on target molecules during synthetic procedures.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of benzothiazole derivatives provides insight into how S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate might interact with biological targets.

Key Structural Features for Activity

Research on benzothiazole derivatives has identified several structural features that contribute to their biological activities:

  • The planar benzothiazole system facilitates interactions with biological targets, possibly through π-stacking with aromatic amino acids in proteins or intercalation with DNA

  • The 2-amino-thiazole moiety is found in various bioactive compounds, including some anticancer and antimicrobial agents

  • The methoxyimino group introduces a rigid conformation that can influence binding to target sites

  • The thioester linkage provides a reactive site for potential interactions with nucleophilic groups in biological macromolecules

Research on related benzothiazole compounds has demonstrated that "various substitutions at specific positions on benzothiazole scaffold modulate the antitumor property" , suggesting that the specific substituents present in S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate may confer unique biological properties.

Applications in Pharmaceutical Chemistry

The primary application of S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate lies in pharmaceutical chemistry, particularly in the synthesis of antibiotics.

Cephalosporin Synthesis

As mentioned previously, the compound serves as "a standard acylating agent for the synthesis of different cephalosporins derivatives" . Cephalosporins form an important class of beta-lactam antibiotics that are widely used in clinical practice for treating bacterial infections.

The compound's ability to function as an acylating agent is crucial in the synthetic modification of the cephalosporin core structure, particularly in introducing specific side chains that can alter the spectrum of activity, pharmacokinetic properties, and resistance profiles of the resulting antibiotics.

Research Context and Future Directions

The research context surrounding S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate reflects broader trends in medicinal chemistry, particularly the continued interest in heterocyclic compounds as sources of novel therapeutic agents.

Related Research Areas

Several related research areas provide context for understanding the significance of this compound:

  • Benzothiazole derivatives have been extensively studied as anticancer agents, with research spanning "the last five decades"

  • Some benzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazole, have shown "remarkable activity against the human breast cancer cell lines MCF-7 and MDA 468"

  • Complexes incorporating benzothiazole moieties are being developed as "radiopharmaceuticals for imaging and targeted radiotherapy of breast cancer"

  • Benzothiazol-2-yl acetonitrile derivatives have been studied as inhibitors of C-Jun N-terminal kinase (JNK), a therapeutic target relevant to rheumatoid arthritis and "various apoptosis-related disorders"

These research areas illustrate the diverse potential applications of benzothiazole-containing compounds in medicinal chemistry.

Future Research Directions

Future research directions for S-Benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate might include:

  • Detailed characterization of its acylating mechanism and optimization of reaction conditions for cephalosporin synthesis

  • Exploration of potential direct biological activities, particularly against cancer cell lines or as enzyme inhibitors

  • Structure-activity relationship studies to identify which structural features contribute most significantly to its chemical reactivity and potential biological activities

  • Development of analogues with modified structures to enhance specific properties or activities

  • Computational studies to predict interactions with biological targets and guide experimental design

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